Cas no 684202-26-4 (6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidine-2,4-diol)

6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine-2,4-diol is a heterocyclic compound featuring a fused pyrrolo-pyrimidine core with hydroxyl substituents at the 2- and 4-positions. This structure imparts unique reactivity and potential utility in medicinal chemistry and organic synthesis. The dihydroxyl groups enhance hydrogen-bonding interactions, making it a valuable intermediate for designing biologically active molecules. Its rigid bicyclic framework offers stability while allowing for selective functionalization. The compound is particularly relevant in the development of kinase inhibitors and other therapeutic agents due to its resemblance to purine-based scaffolds. High purity and well-defined synthetic routes ensure consistency for research and industrial applications.
6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidine-2,4-diol structure
684202-26-4 structure
Product Name:6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidine-2,4-diol
CAS No:684202-26-4
MF:C6H7N3O2
MW:153.138680696487
CID:1727411
PubChem ID:419595
Update Time:2025-11-06

6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidine-2,4-diol Chemical and Physical Properties

Names and Identifiers

    • 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine-2,4-diol
    • 6,7-dihydro-1H-Pyrrolo[3,4-d]pyrimidine-2,4(3H,5H)-dione
    • 6,7-DIHYDRO-1H-PYRROLO[3,4-D]PYRIMIDINE-2,4(3H,5H)-DIONEHYDROCHLORIDE
    • AKOS006345506
    • 1,5,6,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,4-dione
    • DB-074020
    • 1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,4-dione
    • 4-Hydroxy-3,5,6,7-tetrahydro-2H-pyrrolo[3,4-d]pyrimidin-2-one
    • EN300-6456939
    • J-518150
    • AKOS015950483
    • 684202-26-4
    • 6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidine-2,4-diol
    • Inchi: 1S/C6H7N3O2/c10-5-3-1-7-2-4(3)8-6(11)9-5/h7H,1-2H2,(H2,8,9,10,11)
    • InChI Key: CIEMJESBAAGKOO-UHFFFAOYSA-N
    • SMILES: O=C1C2CNCC=2NC(N1)=O

Computed Properties

  • Exact Mass: 153.053826475g/mol
  • Monoisotopic Mass: 153.053826475g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 269
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -2
  • Topological Polar Surface Area: 70.2Ų

6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidine-2,4-diol Pricemore >>

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Additional information on 6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidine-2,4-diol

Professional Introduction to Compound with CAS No. 684202-26-4 and Product Name: 6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidine-2,4-diol

The compound identified by the CAS number 684202-26-4 and the product name 6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidine-2,4-diol represents a significant area of interest in the field of pharmaceutical chemistry and medicinal biology. This heterocyclic compound belongs to the pyrrolopyrimidine class, a scaffold that has garnered considerable attention due to its versatile biological activities and potential therapeutic applications.

Pyrrolopyrimidines are a class of nitrogen-containing heterocycles that exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. The structural motif of 6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidine-2,4-diol incorporates a fused pyrrole and pyrimidine ring system, which is known to interact favorably with biological targets such as enzymes and receptors. This structural feature makes it an attractive candidate for drug discovery and development.

Recent advancements in computational chemistry and molecular modeling have enhanced our understanding of the interactions between 6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidine-2,4-diol and its potential targets. Studies have demonstrated that this compound can bind to various enzymes involved in critical metabolic pathways, suggesting its potential as an inhibitor or modulator of these pathways. For instance, research has indicated that it may interact with kinases and other enzymes implicated in cancer progression.

The pharmacological profile of 6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidine-2,4-diol has been explored in several preclinical studies. These studies have highlighted its ability to exhibit inhibitory effects on enzymes such as Janus kinases (JAKs) and tyrosine kinases (Tyrosine Kinase Inhibitors - TKIs). The dihydroxylation at the 2 and 4 positions of the pyrimidine ring is particularly noteworthy, as it may contribute to the compound's solubility and bioavailability while maintaining its binding affinity to biological targets.

In addition to its kinase inhibition properties, 6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidine-2,4-diol has shown promise in combating inflammation. Chronic inflammation is a hallmark of many diseases, including autoimmune disorders and metabolic syndromes. The compound's ability to modulate inflammatory pathways has been observed in both in vitro and in vivo models. This suggests that it could serve as a lead compound for developing novel anti-inflammatory therapies.

The synthesis of 6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidine-2,4-diol involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to optimize yield and purity. Techniques such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the complex heterocyclic core of this compound. These synthetic strategies not only enhance efficiency but also allow for modifications that can fine-tune the pharmacological properties of the molecule.

The development of novel pharmaceutical agents often involves rigorous testing to evaluate their safety and efficacy. Preclinical studies using 6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidine-2,4-diol have provided valuable insights into its pharmacokinetic behavior. These studies have assessed parameters such as absorption, distribution, metabolism, excretion (ADME), and toxicity (Tox). The compound has demonstrated favorable pharmacokinetic profiles in animal models, suggesting potential for clinical translation.

One of the most compelling aspects of 6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidine-2,4-diol is its potential for further derivatization. By modifying specific functional groups within its structure, researchers can explore new analogs with enhanced biological activity or improved pharmacological properties. This flexibility makes it an invaluable scaffold for drug discovery programs aimed at addressing unmet medical needs.

The integration of high-throughput screening (HTS) technologies has accelerated the process of identifying lead compounds like 6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidine-2,4-diol. HTS allows for rapid testing of large libraries of compounds against various biological targets. This approach has been instrumental in uncovering new therapeutic agents with unique mechanisms of action. The compound's potential as a lead candidate has been further supported by its performance in HTS assays targeting kinases and inflammatory pathways.

Future research directions for 6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidine-2,4-diol include exploring its role in disease models and conducting clinical trials to evaluate its therapeutic efficacy in humans. Collaborative efforts between academic institutions and pharmaceutical companies are essential for advancing this promising compound from preclinical stages to clinical application. Such collaborations can leverage expertise across multiple disciplines to optimize drug development processes.

In conclusion,6 ,7 - dihydro - 5 h - pyrro lo [ 3 , 4 - d ] py rim id ine - 2 , 4 - di ol, identified by CAS no . 68 420 2 -26 - 4 , represents a significant advancement in pharmaceutical chemistry with substantial potential for therapeutic applications . Its unique structural features , coupled with promising preclinical data , position it as a valuable candidate for further exploration . Continued research efforts are warranted to fully harness its potential in addressing various medical conditions . p >

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